molecular formula C17H25N3O4 B2802453 Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate CAS No. 1803605-73-3

Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate

Cat. No.: B2802453
CAS No.: 1803605-73-3
M. Wt: 335.404
InChI Key: HKAXSJWLOPIVNM-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate is a complex organic compound with a molecular weight of 335.4 g/mol. It is characterized by its intricate structure, which includes a pyrrolidine ring, a pyridine ring, and a tert-butyl ester group

Preparation Methods

The synthesis of Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyridine derivative and subsequent functionalization. One common synthetic route includes the following steps:

  • Preparation of the Pyridine Derivative: : The pyridine ring is first synthesized or obtained from commercially available starting materials.

  • Introduction of the Acetamidomethyl Group: : The pyridine derivative undergoes a reaction to introduce the acetamidomethyl group at the appropriate position.

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring is formed through a cyclization reaction involving the appropriate precursors.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide, which can further undergo various transformations.

  • Reduction: : The compound can be reduced to form the corresponding amine derivative.

  • Substitution Reactions: : The pyridine and pyrrolidine rings can undergo nucleophilic substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions can vary depending on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: : The compound can be utilized in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Industry: : The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Pyridine derivatives: : These compounds share the pyridine ring but may have different substituents and functional groups.

  • Pyrrolidine derivatives: : These compounds contain the pyrrolidine ring but may lack the pyridine moiety or have different substituents.

  • Ester derivatives: : These compounds have ester groups but may differ in their core structures and functional groups.

The uniqueness of this compound lies in its combination of the pyridine and pyrrolidine rings, as well as the tert-butyl ester group, which provides distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-[2-(acetamidomethyl)pyridin-4-yl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12(21)19-10-13-9-14(5-7-18-13)23-15-6-8-20(11-15)16(22)24-17(2,3)4/h5,7,9,15H,6,8,10-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAXSJWLOPIVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC=CC(=C1)OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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